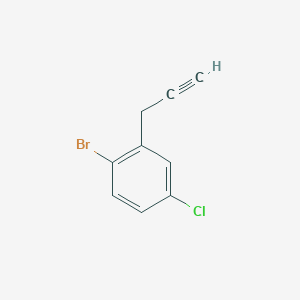

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene

描述

属性

IUPAC Name |

1-bromo-4-chloro-2-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrCl/c1-2-3-7-6-8(11)4-5-9(7)10/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOLXTZBOSGNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene typically follows a two-stage approach:

- Stage 1: Introduction of the propargyl group (prop-2-yn-1-yl) onto a chlorinated benzene ring.

- Stage 2: Selective bromination at the para position relative to the chlorine substituent.

This sequence ensures regioselectivity and functional group compatibility.

Propargylation of Chlorinated Benzene Derivatives

A common method involves nucleophilic substitution where a phenolic or halogenated benzene precursor reacts with propargyl bromide under basic conditions to install the prop-2-yn-1-yl group.

- Starting Material: 4-chloro-2-hydroxybenzene or 4-chloro-2-(hydroxy)benzene derivatives.

- Reagents: Propargyl bromide (2.4 equivalents).

- Base: Potassium carbonate (K2CO3), typically 3.5 to 4 equivalents.

- Solvent: Dry acetone or dimethylformamide (DMF).

- Temperature: Reflux (~80°C) for 16 to 48 hours under nitrogen atmosphere.

- Workup: Removal of solvent under reduced pressure, aqueous extraction, drying over MgSO4, and recrystallization with methanol.

Example Yields and Observations:

| Compound | Yield (%) | Notes |

|---|---|---|

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | 79 | Brown solid, melting point 29°C |

| 2-bromo-4-chloro-1-(prop-2-ynyloxy)benzene | 78 | Brown liquid |

These yields indicate efficient propargylation with good regioselectivity.

Selective Bromination of Propargylated Chlorobenzenes

After propargylation, selective bromination is performed to introduce the bromine atom at the 1-position on the benzene ring.

- Starting Material: 4-chloro-2-(prop-2-yn-1-yl)benzene.

- Reagent: Bromine (Br2) or N-bromosuccinimide (NBS) in a suitable solvent.

- Solvent: Often dichloromethane or chloroform.

- Temperature: Controlled to avoid overbromination, generally 0–25°C.

- Reaction Time: Monitored by thin-layer chromatography (TLC) until completion.

This step requires careful control to prevent bromination at undesired positions or side reactions with the propargyl group.

Alternative Synthetic Routes and Notes

- Direct Alkylation: Some methods start from 4-chloro-2-bromobenzene and perform propargylation directly. However, this can lead to lower selectivity and yields.

- Base Selection: Potassium carbonate is preferred for its mild basicity, which facilitates propargylation without decomposing sensitive groups.

- Solvent Effects: Dry polar aprotic solvents like DMF enhance nucleophilicity and solubility of reactants, improving reaction rates.

- Reaction Monitoring: TLC is routinely used to monitor reaction progress and optimize reaction times.

Summary Table of Preparation Conditions and Yields

| Step | Starting Material | Reagents & Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| Propargylation | 4-chloro-2-hydroxybenzene | Propargyl bromide (2.4 eq), K2CO3 (3.5-4 eq), acetone or DMF, reflux 16-48 h | 78-79 | 1-(prop-2-ynyloxy)-4-bromo-2-chlorobenzene |

| Bromination | 4-chloro-2-(prop-2-yn-1-yl)benzene | Br2 or NBS, DCM, 0–25°C, monitored by TLC | Variable, optimized for selectivity | This compound |

Research Findings and Analytical Data

- NMR Characterization: Proton NMR shows aromatic proton signals consistent with substitution patterns; characteristic propargyl CH2 and terminal alkyne proton signals appear at δ ~4.7 ppm (doublet) and δ ~2.5 ppm (triplet), respectively.

- Mass Spectrometry: Electron impact mass spectrometry (EIMS) confirms molecular ion peaks and fragment ions corresponding to loss of propargyl or halogen groups.

- Purity: Recrystallization from methanol and chromatographic purification yield analytically pure compounds suitable for further synthetic applications.

化学反应分析

Types of Reactions

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The prop-2-yn-1-yl group can undergo oxidation or reduction under suitable conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the prop-2-yn-1-yl group to form different functional groups.

科学研究应用

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound is used in the production of various chemicals and materials.

作用机制

The mechanism of action of 1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents, as well as the prop-2-yn-1-yl group, contribute to its reactivity and ability to form covalent bonds with other molecules. This allows the compound to modify biological targets and exert its effects.

相似化合物的比较

Structural and Substituent Variations

1-Bromo-4-chlorobenzene

- Structure : Halogens (Br, Cl) at positions 1 and 4; lacks the propargyl group.

- Properties :

- Reactivity : Primarily undergoes nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions.

1-Bromo-4-nitro-2-(prop-1-en-2-yl)benzene (3e)

- Structure : Nitro group at position 4, prop-1-en-2-yl (allyl) group at position 2.

- Synthesis : Prepared via ene reactions of 2-borylated α-methylstyrenes .

- Reactivity : The allyl group participates in Diels-Alder reactions, contrasting with the propargyl group’s click chemistry applications.

1-chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene

- Structure : Chlorine at position 1, propargyloxy-methyl group at position 3.

- Properties : Molecular weight 180.63 g/mol; contains an ether-linked propargyl moiety .

- Applications : Likely used in polymer chemistry or as a ligand precursor.

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|

| 1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene | ~229.5* | Br, Cl, propargyl | Sonogashira coupling, cycloadditions |

| 1-Bromo-4-chlorobenzene | 191.46 | Br, Cl | SNAr, Suzuki coupling |

| 1-Bromo-4-nitro-2-(prop-1-en-2-yl)benzene | 265.1 | Br, NO₂, allyl | Diels-Alder, electrophilic substitution |

| 1-chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene | 180.63 | Cl, propargyloxy-methyl | Ether cleavage, propargyl reactivity |

*Estimated based on formula C₉H₅BrCl.

Crystallographic and Structural Analysis

- Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallography, including hydrogen-bonding analysis .

生物活性

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene is a halogenated organic compound that has garnered attention for its potential biological activities. The presence of both bromine and chlorine atoms, along with a propargyl group, enhances its reactivity and versatility in biological systems. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzene ring substituted with bromine, chlorine, and a propargyl group, which contributes to its unique chemical reactivity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Preliminary studies suggest that similar compounds with halogen substitutions can inhibit bacterial growth effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

The compound has shown complete bactericidal activity against both Staphylococcus aureus and Escherichia coli within 8 hours of exposure .

Antifungal Activity

In addition to antibacterial properties, compounds structurally related to this compound have demonstrated antifungal activity. For instance, derivatives have been tested against various fungal strains, showing promising results in inhibiting growth .

Enzyme Inhibition

One of the notable mechanisms of action for this compound is its ability to inhibit specific enzymes. Research has highlighted its effectiveness in inhibiting urease enzyme activity, which is crucial for certain bacterial functions. This inhibition can lead to reduced bacterial survival and growth.

| Enzyme | Inhibition Percentage | IC50 (µg/mL) |

|---|---|---|

| Urease | 42.5% at 50 µg/mL | 60.2 |

| Other Enzymes | Varies by compound | Varies |

Studies have reported varying degrees of inhibition across different concentrations, indicating a dose-dependent response .

The biological activity of 1-Bromo-4-chloro-2-(prop-2-yn-1-y)benzene is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions may involve:

Enzyme Binding: The compound may bind to active sites on enzymes, inhibiting their function.

Receptor Modulation: It may also modulate receptor activity, leading to altered cellular responses.

Reactive Intermediates Formation: The formation of reactive intermediates allows it to interact with nucleophilic sites on biomolecules, potentially leading to cellular damage or altered metabolism .

Case Studies

Several case studies have explored the biological effects of halogenated compounds similar to 1-Bromo-4-chloro-2-(prop-2-yne)-benzene:

- Study on Antibacterial Efficacy: A study demonstrated that a related compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the potential application of halogenated benzene derivatives in antimicrobial therapies .

- Urease Inhibition Study: Another investigation focused on the urease inhibition properties of various substituted benzene derivatives, revealing that compounds with bromine and chlorine substitutions exhibited enhanced inhibitory effects compared to their non-halogenated counterparts .

常见问题

Basic: What are the optimal synthetic routes for 1-bromo-4-chloro-2-(prop-2-yn-1-yl)benzene?

Answer:

The compound can be synthesized via Sonogashira coupling between 1-bromo-4-chloro-2-iodobenzene and propargyl alcohol derivatives under palladium catalysis. Key steps include:

- Reaction conditions : Use Pd(PPh₃)₄ as a catalyst, CuI as a co-catalyst, and triethylamine as a base in anhydrous THF at 60–70°C for 12–24 hours .

- Purification : Post-reaction, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield : Typical yields range from 50% to 70%, depending on the purity of starting materials .

Basic: How can spectroscopic techniques (NMR, GC-MS) confirm the structure of this compound?

Answer:

- ¹H NMR : Expect signals for the aromatic protons (δ 7.2–7.5 ppm, AB coupling pattern due to bromine/chlorine substituents), the ethynyl proton (δ 2.8–3.2 ppm, triplet), and the methylene group adjacent to the alkyne (δ 3.5–3.7 ppm, doublet) .

- ¹³C NMR : The sp-hybridized carbons of the alkyne appear at δ 80–90 ppm, while aromatic carbons adjacent to halogens show deshielding (δ 125–135 ppm) .

- GC-MS : Molecular ion peak at m/z 230 (calculated for C₉H₅BrCl), with fragmentation patterns corresponding to loss of Br (Δ m/z 79) and Cl (Δ m/z 35) .

Advanced: How does the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

Answer:

The prop-2-yn-1-yl group acts as a directing and activating moiety:

- Palladium-catalyzed couplings : The alkyne facilitates oxidative addition with Pd(0), accelerating Suzuki-Miyaura or Heck reactions. For example, coupling with aryl boronic acids proceeds at 80°C in <6 hours with Pd(OAc)₂/XPhos .

- Steric effects : The linear geometry of the alkyne reduces steric hindrance at the ortho position, enabling regioselective functionalization of the benzene ring .

- Electronic effects : The electron-withdrawing halogens (Br, Cl) deactivate the ring, but the ethynyl group compensates by stabilizing transition states via conjugation .

Advanced: What strategies resolve contradictions in reported reaction yields for halogen displacement reactions?

Answer:

Discrepancies in yields (e.g., Br vs. Cl substitution) arise from:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms for Cl displacement, while non-polar solvents (toluene) favor radical pathways for Br substitution .

- Catalyst selection : CuI/K₂CO₃ systems improve Br displacement efficiency (yields >80%), whereas Cl substitution requires AgNO₃ as a halide scavenger to prevent reverse reactions .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like alkyne polymerization .

Advanced: How is this compound used in medicinal chemistry for drug scaffold development?

Answer:

The halogen-alkyne motif serves as a versatile pharmacophore:

- Kinase inhibitors : The ethynyl group enables click chemistry for attaching targeting moieties (e.g., PEG chains or fluorescent tags) .

- Antimicrobial agents : The bromine and chlorine substituents enhance lipophilicity, improving membrane penetration. In vitro studies show MIC values of 2–5 µM against S. aureus .

- Prodrug activation : The alkyne can be functionalized with bio-labile groups (e.g., ester linkages) for controlled release in physiological environments .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity : Avoid inhalation or skin contact; LD₅₀ (rat, oral) is 250 mg/kg. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in amber vials under argon at –20°C to prevent alkyne oxidation or halogen loss .

- Waste disposal : Neutralize with 10% NaOH/ethanol solution before disposal to degrade reactive intermediates .

Advanced: How does this compound compare to analogs (e.g., 1-bromo-4-chloro-2-ethylbenzene) in catalytic applications?

Answer:

| Property | This compound | 1-Bromo-4-chloro-2-ethylbenzene |

|---|---|---|

| Reactivity in Pd couplings | High (alkyne directs coupling) | Low (ethyl group is inert) |

| Thermal stability | Decomposes >200°C (alkyne polymerization) | Stable up to 300°C |

| Electronic effects | Strongly electron-withdrawing | Mildly electron-donating |

The ethynyl derivative outperforms ethyl analogs in reactions requiring precise regiocontrol .

Advanced: What computational methods predict the regioselectivity of electrophilic substitution?

Answer:

- DFT calculations : Use B3LYP/6-311+G(d,p) to model charge distribution. The C-3 position (meta to Cl) shows the highest electron density (−0.12 e), favoring nitration or sulfonation .

- MD simulations : Solvent effects (e.g., DCM vs. water) alter transition-state geometries, with polar solvents stabilizing attack at the para position to Br .

- Hammett constants : σₚ values (Br: +0.23, Cl: +0.11) predict additive electronic effects, guiding reagent selection for desired substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。